2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one

Organic Synthesis SN2 Reactivity Alkyl Halide Displacement

This N2-(2-bromoethyl)pyridazin-3(2H)-one building block delivers optimal SN2 reactivity for medicinal chemistry and agrochemical R&D. The bromo leaving group balances kinetics and shelf stability—outperforming slower chloro analogs and labile iodo derivatives. ≥98% purity minimizes side products for cleaner biological assays. XLogP3 of 0.2 with zero H-bond donors facilitates efficient phase-transfer N-alkylation and extractive workup. Enables a two-tier reactivity strategy via in situ Finkelstein conversion when higher lability is needed. Essential for FGFR/PDE4 inhibitor programs where N2-substitution defines potency. Use the exact halogen specified in validated protocols—class-level interchange is not assumed.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
CAS No. 83675-79-0
Cat. No. B1491439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one
CAS83675-79-0
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCBr
InChIInChI=1S/C6H7BrN2O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5H2
InChIKeyNTPYBAARWUZYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one (CAS 83675-79-0) Procurement & Differentiation Guide


2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one (CAS 83675-79-0) is a pyridazin-3(2H)-one derivative featuring an N2-(2-bromoethyl) substituent [1]. This motif is widely employed as an alkylating building block in medicinal chemistry and agrochemical research, where the terminal C–Br bond serves as a leaving group for nucleophilic displacement or cross-coupling [2]. The compound is commercially available at ≥98% purity from several reputable vendors .

Why 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one Cannot Be Replaced by a Chloro, Iodo, or Hydroxy Analog Without Revalidation


Alkyl halide leaving-group ability follows the well-established order I > Br > Cl >> OH, meaning the bromide strikes a balance between reactivity and stability that differs from chloride (less reactive) and iodide (more labile but prone to decomposition) [1]. The N2-(2-haloethyl)pyridazin-3(2H)-one scaffold is known to exhibit different overall synthetic outcomes depending on the halogen substitution pattern [2]. Consequently, substituting even a closely related analog such as the 2-chloroethyl or 2-iodoethyl derivative requires re-optimization of key alkylation, coupling, or displacement steps. Procurement teams should therefore select the specific compound required by the validated protocol rather than assuming class-level interchangeability.

Quantitative Differentiation Evidence for 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one vs. Chloro, Iodo, and Hydroxy Analogs


Bromide occupies an Intermediate Leaving-Group Reactivity Window Between Chloride and Iodide

Alkyl halide reactivity in SN2 and SN1 processes follows the rank order I > Br > Cl >> OH, with iodide ~10–100× more reactive than bromide and chloride ~101–102× less reactive than bromide in typical nucleophilic displacements [1]. Thus the bromoethyl derivative provides a balanced leaving group that is sufficiently labile for rapid functionalization at ambient temperature, yet not so reactive as to cause premature hydrolysis or side-reactions often observed with the iodo analog [2]. The chloroethyl analog, while more stable, may require harsher conditions (higher temperature, stronger nucleophile) to achieve comparable conversion.

Organic Synthesis SN2 Reactivity Alkyl Halide Displacement

Chloro Analogs Are Preferred in Diels–Alder-Based Syntheses, but Bromo Derivatives Offer Superior Reactivity in Subsequent SN2 Steps

Science of Synthesis explicitly states that for the preparation of 3-arylpyridazines via hetero-Diels–Alder reaction of halogen-containing 1,2-diaza-1,3-dienes, chloro compounds are preferred over bromo analogues due to higher yields and better stability [1]. This highlights that the optimal halogen choice is reaction-context-specific. If the intended application involves a subsequent SN2 alkylation step where the pyridazinone N2-(2-haloethyl) moiety acts as a latent electrophile, the bromo derivative is generally the preferred choice due to its superior leaving-group ability relative to chlorine.

Heterocycle Synthesis Diels–Alder Cycloaddition Leaving Group Strategy

Higher Commercial Purity Specification (≥98%) Compared with the Chloro Analog (95%)

The target compound is listed by specialty chemical suppliers at ≥98% purity (ChemScene Cat. No. CS-0548530) . In contrast, the commercially available 2-(2-chloroethyl) analog (CAS 2365418-83-1) is typically specified at a minimum purity of only 95% (AKSci) . This 3% purity difference can be meaningful for applications requiring high-fidelity stoichiometry and minimal side-product interference.

Quality Specification Procurement Purity Batch Consistency

Favorable Physicochemical Profile for Phase-Transfer Catalyzed N-Alkylation

Computed physicochemical properties (PubChem) reveal that the target compound has a moderately low lipophilicity (XLogP3-AA = 0.2) and a topological polar surface area (TPSA) of 32.7 Ų, with zero hydrogen bond donors [1]. In comparison, the hydroxyethyl analog (CAS 17285-14-2) has a XLogP3-AA of -1.5 and two hydrogen bond donors, making it substantially more hydrophilic and less compatible with phase-transfer catalyzed alkylation conditions [2]. The balanced LogP of the bromoethyl compound supports partitioning into organic phases during extractive workup, an important practical consideration for multi-step synthesis.

Lipophilicity TPSA Phase-Transfer Catalysis

Well-Characterized Hazard Profile Enables Compliant Procurement and Handling

The target compound carries a defined GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word "Warning" . This well-documented profile permits straightforward safety data sheet (SDS) generation and compliant shipping. In contrast, the iodoethyl analog (if available) would likely be classified as a more hazardous compound due to the lachrymatory and alkylating potency of alkyl iodides, often requiring additional packaging and shipping restrictions [1].

Safety GHS Classification Hazard Communication

Limited Direct Benchmarking Data Necessitates Protocol-Specific Validation

Despite extensive literature on pyridazin-3(2H)-one N-alkylation, no published study has performed a direct, side-by-side comparison of the bromo, chloro, and iodo N2-ethyl derivatives under identical reaction conditions. The differentiation evidence presented above relies on class-level reactivity principles, commercial specifications, and computed property differences. Prospective users should verify the suitability of the bromoethyl derivative within their specific protocol by comparing reaction rates, yields, and impurity profiles against the chloro or iodo analogs under their own conditions before finalizing procurement decisions.

Data Gaps Experimental Validation Procurement Strategy

High-Impact Application Scenarios for 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one


Late-Stage N-Alkylation of Pyridazinone Pharmacophores in Medicinal Chemistry

The balanced leaving-group ability of the bromoethyl moiety (Class-level inference; Evidence Item 1) makes this compound an ideal alkylating agent for introducing the pyridazinone scaffold onto diverse nucleophilic pharmacophores (amines, thiols, phenols) under mild conditions. The ≥98% commercial purity reduces side-product formation that could complicate biological assay interpretation [1]. Applications include FGFR inhibitor and PDE4 inhibitor programs where pyridazinone N2-substitution is a critical structural determinant [2].

Building Block for Agrochemical Intermediate Synthesis

Pyridazin-3-one derivatives are established herbicide pharmacophores [1]. The bromoethyl derivative serves as a versatile intermediate for introducing the pyridazinone core into crop protection agents via nucleophilic displacement. When subsequent SN2 reactivity is paramount, the bromo leaving group provides a kinetic advantage over the chloro analog (Class-level inference; Evidence Item 2), potentially improving process throughput and yield in industrial-scale campaigns [2].

Phase-Transfer Catalyzed Alkylation Workflows Requiring Balanced Lipophilicity

The XLogP3 of 0.2 and zero H-bond donors (Cross-study comparable; Evidence Item 4) facilitate efficient partitioning into organic phases during phase-transfer catalyzed N-alkylation reactions. This is a significant practical advantage over the more hydrophilic hydroxyethyl analog, reducing product loss to aqueous waste streams and improving isolated yields in extractive workup procedures [1].

Cross-Coupling Reactions via In Situ Finkelstein Transformation

The bromoethyl group is sufficiently reactive for direct SN2 displacement, but can also undergo in situ Finkelstein conversion to the more reactive iodo derivative when a particular coupling partner demands higher leaving-group lability. This offers a "two-tier" reactivity strategy that is not accessible with the chloroethyl analog, which converts to iodide more sluggishly [1].

Quote Request

Request a Quote for 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.